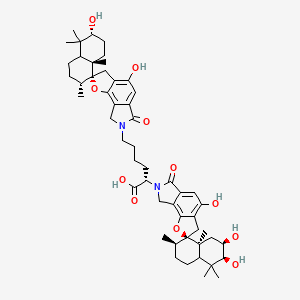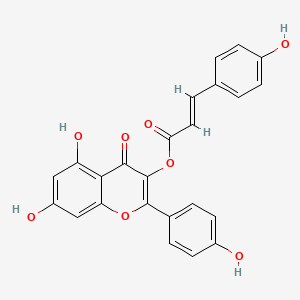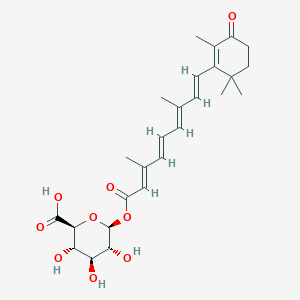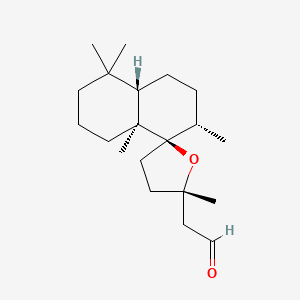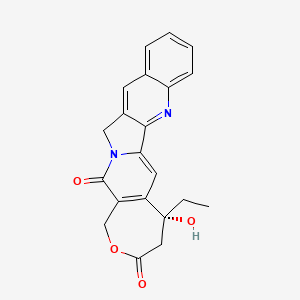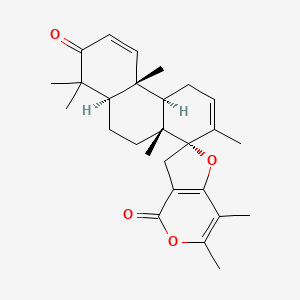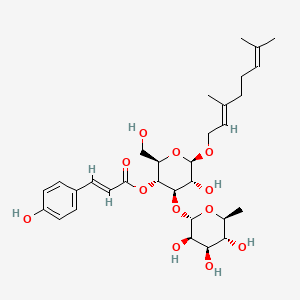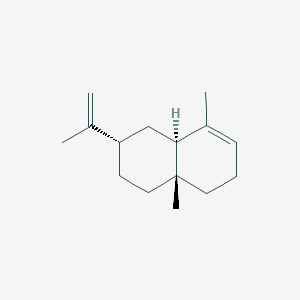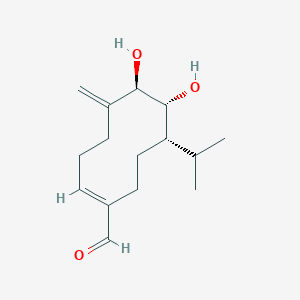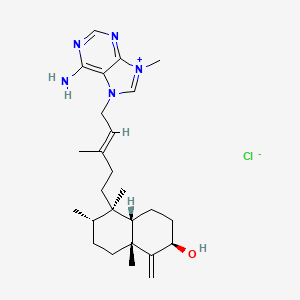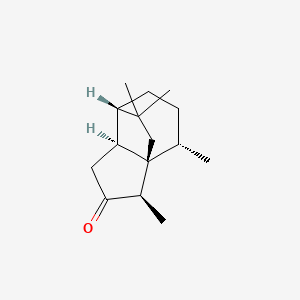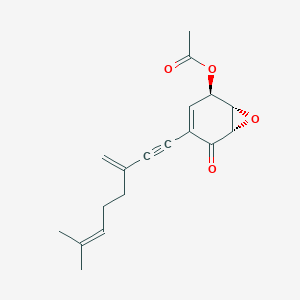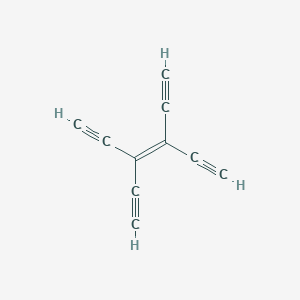
3-Hexene-1,5-diyne, 3,4-diethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Hexene-1,5-diyne, 3,4-diethynyl- and related compounds has been explored in several studies. For example, Luzung et al. (2004) discussed the cycloisomerization of 1,5-enynes catalyzed by triphenylphosphinegold(I) complexes, which yields a range of bicyclo[3.1.0]hexane structures, including those containing quaternary carbons (Luzung, Markham, & Toste, 2004).
Molecular Structure Analysis
The molecular structure of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- has been a subject of interest in research. For instance, Bruschi et al. (2002) conducted a detailed theoretical investigation to understand the impact of different delocalization pathways on the molecular and electronic structure of similar compounds (Bruschi, Giuffreda, & Lüthi, 2002).
Chemical Reactions and Properties
Research by Martin et al. (1998) examined the photochemically reversible trans–cis isomerization of derivatives of hex-3-ene-1,5-diynes, providing insights into the chemical reactions and properties of these compounds (Martin et al., 1998).
Physical Properties Analysis
The physical properties of compounds related to 3-Hexene-1,5-diyne, 3,4-diethynyl- have been characterized in various studies. For example, Häussler et al. (2007) investigated the synthesis, thermal stability, and light-emitting properties of hyperbranched polyarylenes derived from aromatic diynes (Häussler et al., 2007).
Chemical Properties Analysis
Research on the chemical properties of related compounds includes the work of Diederich (2001), who explored carbon-rich acetylenic scaffolding, revealing insights into the chemical properties of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- (Diederich, 2001).
Aplicaciones Científicas De Investigación
Carbon-Rich Acetylenic Scaffolding
Derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene ((E)-DEE), both of which encompass 3,4-diethynylhex-3-ene-1,5-diyne, have been pivotal in the development of carbon-rich scaffolds. These unique π-conjugated building blocks have been used for constructing extensive monodisperse, linearly π-conjugated oligomers as well as large macrocyclic all-carbon cores. These structures exhibit advanced materials properties and exceptional third-order optical nonlinearities, mainly due to the lateral functionalization with donor-acceptor substituents. Interestingly, certain derivatives have been developed into new photochromic molecules that undergo reversible photochemical cis-trans isomerization, opening avenues for their application as light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Electronic and Photonic Properties
3,4-diethynylhex-3-ene-1,5-diyne has also been recognized as a flexible building block for pi-conjugated polymers with notable electronic and photonic properties. The nature of functionalization, polymer chain length, and pi-conjugation pattern significantly influence the properties of these compounds. A method based on natural bond orbital (NBO) analysis was developed to correlate electron delocalization with molecular and electronic structure observables, offering insights into the structural and electronic nuances of these compounds. This approach has been instrumental in understanding the impact of trans versus geminal electron delocalization in such molecular structures (Bruschi, Giuffreda & Lüthi, 2002).
Acetylenic Scaffolding for Advanced Materials
Acetylenic scaffolding, particularly with derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene (DEE), has led to the creation of carbon-rich compounds with intriguing physicochemical properties. These compounds serve as building blocks for diverse structures such as monodisperse, linearly pi-conjugated oligomers, large macrocyclic cores, and helical oligomers. Their advanced material properties are significantly influenced by electron-donating substituents, modifying the energy gap in various structures. Arylated TEE derivatives, in particular, have been developed to undergo photochemically induced cis-trans isomerization, hinting at their potential applications in optoelectronics (Nielsen & Diederich, 2002).
Propiedades
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXLIUXUQOIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=C(C#C)C#C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454882 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexene-1,5-diyne, 3,4-diethynyl- | |
CAS RN |
133968-85-1 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

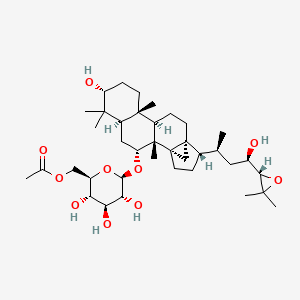
![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)
